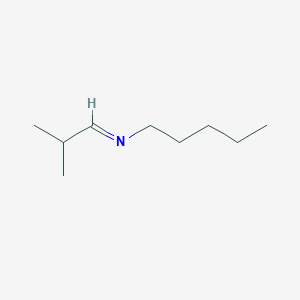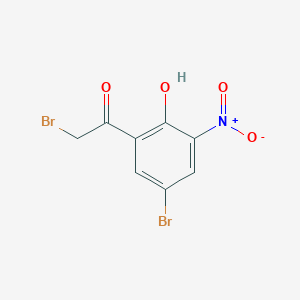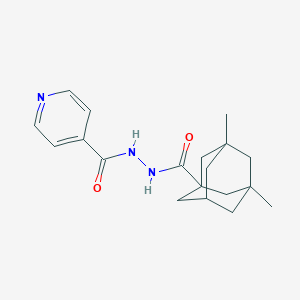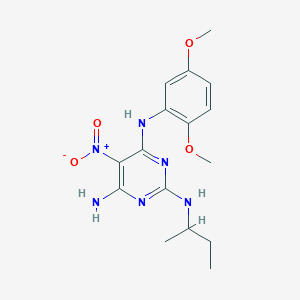![molecular formula C8H18NO4P B14151735 Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate CAS No. 3699-75-0](/img/structure/B14151735.png)
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is an organic compound with the molecular formula C8H18NO4P It is a phosphonate ester, which means it contains a phosphonic acid ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with an appropriate amine and an aldehyde or ketone. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonate esters.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce different phosphonate esters.
Applications De Recherche Scientifique
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe or inhibitor.
Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of various phosphonate-containing materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl [2-(ethylamino)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, particularly those involved in phosphonate metabolism. It may also interact with cellular membranes and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [2-(dimethylamino)-2-oxoethyl]phosphonate
- Diethyl [2-(aminoethyl)phosphonate]
- Diethyl [2-(aminomethyl)phosphonate]
Uniqueness
Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activity.
Propriétés
Numéro CAS |
3699-75-0 |
|---|---|
Formule moléculaire |
C8H18NO4P |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-N-ethylacetamide |
InChI |
InChI=1S/C8H18NO4P/c1-4-9-8(10)7-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10) |
Clé InChI |
ANIONOQWENWYIT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2,4-Dinitrophenyl)amino]ethyl]-N-ethylbenzenesulfonamide](/img/structure/B14151654.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)





![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)

![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)

![[(1R,2R)-2-Methylcyclohexyl]methanol](/img/structure/B14151732.png)
![2-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B14151733.png)
